molecular formula C16H27NO6 B2988237 1,4-Bis[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid CAS No. 1955524-38-5

1,4-Bis[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid

Cat. No. B2988237
CAS RN: 1955524-38-5
M. Wt: 329.393
InChI Key: RBASNIDERRGEFR-UHFFFAOYSA-N
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Description

1,4-Bis[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid is a chemical compound with the CAS Number: 1955524-38-5 . It has a molecular weight of 329.39 . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of this compound involves the use of the tert-butyloxycarbonyl (BOC) protecting group . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C16H27NO6/c1-14(2,3)22-12(20)16(11(18)19)7-9-17(10-8-16)13(21)23-15(4,5)6/h7-10H2,1-6H3,(H,18,19) . This code provides a specific representation of the molecular structure of the compound.


Chemical Reactions Analysis

The BOC group in the compound can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .


Physical And Chemical Properties Analysis

The compound is a white solid . It has a molecular formula of C16H27NO6 and an average mass of 329.389 Da .

Scientific Research Applications

Synthesis and Properties of Polyamides

Research has shown that compounds structurally related to "1,4-Bis[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid" have been utilized in the synthesis of polyamides with notable thermal stability and solubility characteristics. These polyamides are reported to form transparent, flexible, and tough films, which can be beneficial for various industrial applications due to their high glass transition temperatures and significant weight loss temperatures in nitrogen or in air, suggesting their potential use in high-performance materials (Hsiao, Yang, & Chen, 2000).

Aromatic Polyamides and Piperidine Derivatives

Another study highlights the synthesis of aromatic polyamides starting from compounds similar to "this compound," leading to materials that offer excellent thermal properties and solubility in organic solvents. These materials are suitable for creating transparent and tough films, showcasing their utility in the development of advanced materials with desirable thermal and physical properties (Yang, Hsiao, & Yang, 1999).

Piperidine Derivatives in Organic Synthesis

A study on the cascade aza-Cope/aza-Prins cyclization demonstrates the synthesis of substituted piperidines using glyoxalic acid and homoallylamines, offering new insights into the construction of complex piperidine derivatives. This work lays the groundwork for synthesizing bioactive compounds and ligands that could find applications in medicinal chemistry and catalysis (Nallasivam & Fernandes, 2015).

Asymmetric Synthesis Involving Piperidine

Research focused on the asymmetric synthesis of piperidine derivatives has developed methodologies for synthesizing enantiomerically pure compounds starting from L-aspartic acid and other precursors. These findings are crucial for the synthesis of chiral compounds, which are of significant interest in pharmaceutical chemistry and drug development (Xue, He, Roderick, Corbett, & Decicco, 2002).

Applications in Macromolecular Chemistry

The synthesis of spiro[indole-3,4′-piperidin]-2-ones starting from 1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid and 2-bromoaniline has been reported, showcasing a method to obtain complex molecular architectures. This research is relevant for developing novel organic materials and ligands for catalysis, further expanding the utility of "this compound" related compounds in synthetic chemistry (Freund & Mederski, 2000).

Safety and Hazards

This compound may cause respiratory irritation and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin with plenty of soap and water if it comes into contact, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

1,4-bis[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO6/c1-14(2,3)22-12(20)16(11(18)19)7-9-17(10-8-16)13(21)23-15(4,5)6/h7-10H2,1-6H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBASNIDERRGEFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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